N~2~,N~5~-Bis(3-methylphenyl)-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
N~2~,N~5~-Bis(3-methylphenyl)-1,3,4-thiadiazole-2,5-diamine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of two 3-methylphenyl groups attached to the nitrogen atoms of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Bis(3-methylphenyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzenamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-Bis(3-methylphenyl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N~2~,N~5~-Bis(3-methylphenyl)-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N~5~-Bis(3-methylphenyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~5~-Bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide
- N~2~,N~5~-Bis[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Uniqueness
N~2~,N~5~-Bis(3-methylphenyl)-1,3,4-thiadiazole-2,5-diamine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific research and industrial contexts.
Properties
CAS No. |
67420-00-2 |
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Molecular Formula |
C16H16N4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-N,5-N-bis(3-methylphenyl)-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C16H16N4S/c1-11-5-3-7-13(9-11)17-15-19-20-16(21-15)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
JPRYXNYUMQLZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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